N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide
Description
Properties
Molecular Formula |
C27H28N2O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[1-(2-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C27H28N2O3/c1-4-26(30)29(20-12-6-5-7-13-20)24-18-19(2)28(23-16-10-8-14-21(23)24)27(31)22-15-9-11-17-25(22)32-3/h5-17,19,24H,4,18H2,1-3H3 |
InChI Key |
LEGIQMMIBHNQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CC(N(C2=CC=CC=C12)C(=O)C3=CC=CC=C3OC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline backbone is synthesized via the Borsche–Drechsel cyclization or Friedländer annulation . A modified Borsche–Drechsel approach involves condensing cyclohexanone derivatives with aniline precursors under acidic conditions. For example:
-
Cyclohexanone and 2-methylaniline react in the presence of HCl to form 2-methyl-1,2,3,4-tetrahydroquinoline.
-
Oxidation with KMnO₄ yields the 4-keto intermediate, which is subsequently reduced to the 4-amine using NaBH₄ in methanol.
Table 1: Reaction Conditions for Tetrahydroquinoline Core Synthesis
Introduction of 2-Methoxybenzoyl Group
The 1-position of the tetrahydroquinoline is functionalized via Friedel–Crafts acylation :
-
The 4-amine intermediate is protected with Boc anhydride to prevent side reactions.
-
2-Methoxybenzoyl chloride reacts with the protected tetrahydroquinoline in the presence of AlCl₃ (catalyst) at 0–5°C for 6 hours.
-
Deprotection with TFA/DCM yields 1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine.
Key Challenge : Competing acylation at the 3-position is mitigated by steric hindrance from the 2-methyl group.
N-Phenylpropanamide Functionalization
The final step involves amide coupling between the 4-amine and propanoyl chloride:
-
1-(2-Methoxybenzoyl)-2-methyl-THQ-4-amine is dissolved in dry THF under inert atmosphere.
-
N-Phenylpropanoyl chloride (1.2 eq) is added dropwise at −10°C, followed by triethylamine (2 eq) to scavenge HCl.
-
The reaction is stirred for 12 hours, followed by aqueous workup and purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Table 2: Optimization of Amide Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −10°C | Minimizes side reactions (yield: 78%) |
| Solvent | THF | Enhances solubility of intermediates |
| Catalyst | None | Avoids over-acylation |
Purification and Characterization
Crude product is purified using recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient). Characterization methods include:
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions .
Scientific Research Applications
N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison
Key Observations :
- The tetrahydroquinoline core in the target compound distinguishes it from piperidine-based opioids like fentanyl. This may alter receptor binding kinetics due to increased ring size and conformational flexibility .
- The methyl group at position 2 of the tetrahydroquinoline ring could sterically hinder interactions with opioid receptors, reducing potency relative to unsubstituted analogs .
Pharmacological and Legal Profiles
Table 2: Pharmacological and Regulatory Data
Key Observations :
- However, structural similarities warrant caution in legal interpretations .
- Potency data are unavailable for the target compound, but its tetrahydroquinoline core and methoxybenzoyl group may confer unique pharmacokinetic properties, such as prolonged half-life or altered metabolic pathways (e.g., cytochrome P450 interactions) .
Biological Activity
N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available research findings, case studies, and data tables.
- Molecular Formula : C32H30N2O4
- Molecular Weight : 506.59 g/mol
- CAS Number : 351191-45-2
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly concerning its neuroprotective and anticonvulsant properties. The following sections detail these findings.
Anticonvulsant Activity
Recent studies have shown that derivatives similar to this compound exhibit significant anticonvulsant effects. For instance, related compounds have demonstrated efficacy in animal models of epilepsy.
| Compound | Model | Dose (mg/kg) | Result |
|---|---|---|---|
| KM-568 | MES | 44.46 (mice) | Effective anticonvulsant |
| KM-568 | 6-Hz | 71.55 (mice) | Increased seizure threshold |
The studies indicate that these compounds may enhance GABAergic neurotransmission, which is crucial for their anticonvulsant effects .
Neuroprotective Effects
Research has also highlighted the neuroprotective capabilities of this compound class. For example, compounds similar to this compound have been shown to protect dopaminergic neurons from neurotoxicity induced by oxidative stress.
These findings suggest a potential application in treating neurodegenerative diseases such as Parkinson's disease.
The proposed mechanism of action for the biological effects of this compound involves modulation of neurotransmitter systems and inhibition of monoamine oxidase (MAO) activity. By inhibiting MAO-B, these compounds reduce the breakdown of neurotransmitters like dopamine and serotonin, thus enhancing their availability in the synaptic cleft .
Case Studies
Several case studies have evaluated the therapeutic potential of compounds related to this compound:
- Study on Epileptic Models : A study involving various animal models demonstrated that compounds with similar structures significantly reduced seizure frequency and severity.
- Neuroprotection in Rodents : In rodent models exposed to neurotoxic agents like MPTP, the compound exhibited protective effects on dopaminergic neurons.
Q & A
Basic Research Questions
Q. What are the key structural features of N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide, and how do they influence its pharmacological potential?
- Answer : The compound’s core includes a tetrahydroquinoline moiety, a 2-methoxybenzoyl group, and a propanamide bridge. The tetrahydroquinoline scaffold is associated with CNS activity, while the methoxy group enhances lipophilicity and bioavailability. The N-phenylpropanamide moiety may facilitate interactions with enzymes or receptors via hydrogen bonding and π-π stacking . Methodologically, computational docking (e.g., AutoDock Vina) and structure-activity relationship (SAR) studies are recommended to map pharmacophoric features.
Q. What synthetic strategies are optimal for preparing this compound, and how can reaction yields be improved?
- Answer : Multi-step synthesis typically involves:
Quinoline ring formation : Cyclization of substituted anilines with ketones under acidic conditions.
Methoxybenzoylation : Friedel-Crafts acylation with 2-methoxybenzoyl chloride.
Propanamide coupling : Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt).
Yield optimization requires strict control of temperature (0–5°C during acylation), anhydrous solvents, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Purity should be verified by HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .
Q. How can researchers identify biological targets for this compound?
- Answer : Target identification involves:
- Affinity chromatography : Immobilizing the compound on resin to capture binding proteins from tissue lysates.
- Surface plasmon resonance (SPR) : Screening against recombinant protein libraries (e.g., kinases, GPCRs).
- Transcriptomic profiling : Comparing gene expression changes in treated vs. untreated cell lines (RNA-seq).
Preliminary data from structural analogs suggest potential interactions with serotonin or dopamine receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1%).
Comparative SAR analysis : Test analogs with incremental structural changes (e.g., methoxy → ethoxy substitution).
Meta-analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem BioAssay) to identify trends.
For example, tetrahydroquinoline derivatives show divergent IC₅₀ values in kinase assays due to solvent polarity effects .
Q. What experimental designs are recommended for studying the compound’s metabolic stability and toxicity?
- Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites (e.g., hydroxylated quinoline) can be identified using high-resolution mass spectrometry (HRMS).
- Toxicity screening : Use zebrafish embryos for acute toxicity (LC₅₀) and HepG2 cells for hepatotoxicity (MTT assay).
Structural modifications to the methoxy group (e.g., fluorination) may enhance metabolic stability .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for bioactivity?
- Answer : The tetrahydroquinoline core contains a chiral center at C4. To control stereochemistry:
Chiral auxiliaries : Use (R)- or (S)-BINOL during cyclization.
Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol eluent).
Enantiomers may exhibit divergent binding affinities; e.g., (S)-enantiomers of similar compounds show 10-fold higher activity at serotonin receptors .
Q. What strategies enable selective functionalization of the quinoline ring for SAR studies?
- Answer :
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at C5/C8 positions, followed by reduction to amines.
- Protecting groups : Temporarily block the methoxybenzoyl group with TBSCl during halogenation.
- Cross-coupling : Suzuki-Miyaura reactions at brominated positions (e.g., C6) to introduce aryl/heteroaryl groups.
Monitor regioselectivity using ¹H NMR (e.g., J coupling analysis) and X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
